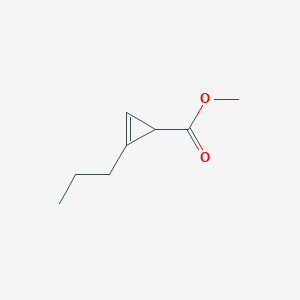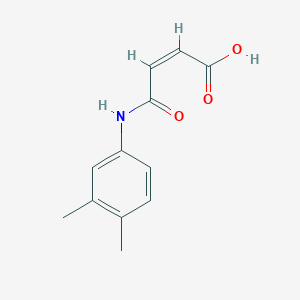![molecular formula C18H29NO3 B13791343 butyl 4-[2-(diethylamino)ethoxymethyl]benzoate CAS No. 78329-92-7](/img/structure/B13791343.png)
butyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester linked to a diethylaminoethoxy group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring or the diethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Methyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Propyl 4-[2-(diethylamino)ethoxymethyl]benzoate
Uniqueness
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, methyl, and propyl counterparts, the butyl ester offers different solubility and reactivity profiles, making it suitable for specific applications .
Propiedades
Número CAS |
78329-92-7 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
butyl 4-[2-(diethylamino)ethoxymethyl]benzoate |
InChI |
InChI=1S/C18H29NO3/c1-4-7-13-22-18(20)17-10-8-16(9-11-17)15-21-14-12-19(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3 |
Clave InChI |
FUSYNERXYOYGKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)COCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


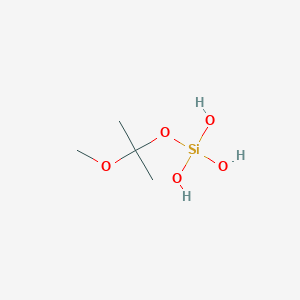

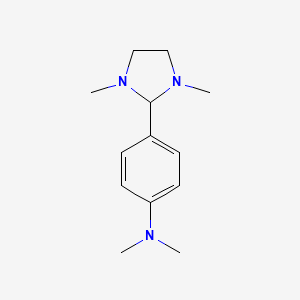
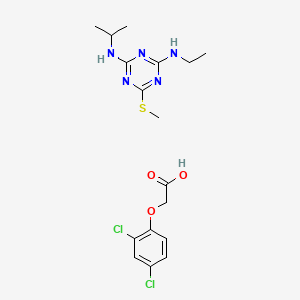
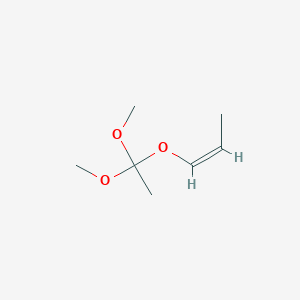
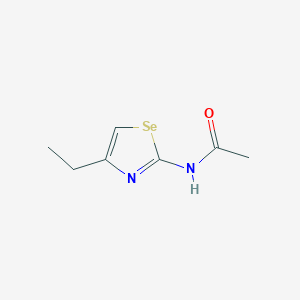
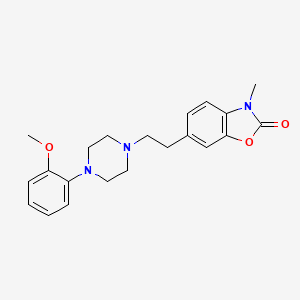
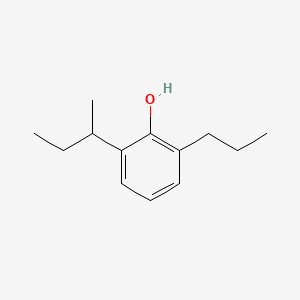

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
